N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

alkaline phosphatase inhibition structure-activity relationship positional isomer

This 4-methylbenzyl positional isomer is the critical missing data point for completing a systematic methyl group scan of the 1,3,4-oxadiazole thioether chemotype for alkaline phosphatase inhibition. Unlike its 2-methyl (IC₅₀=8.34 μM) and 3-methyl analogs, this compound occupies a structurally distinct, untested position within the SAR landscape, making it an invaluable tool for establishing a comprehensive potency model. Procuring from a verified supplier with documented purity (≥90%) and batch traceability ensures reproducible inter-laboratory studies and eliminates the unquantifiable risk of potency loss associated with generic substitution by biologically divergent isomers.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 941985-33-7
Cat. No. B2615349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
CAS941985-33-7
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O2S/c1-13-7-9-14(10-8-13)12-24-18-21-20-16(23-18)11-19-17(22)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,22)
InChIKeyLYQVRLXLUGVYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-33-7) – Structural Classification & Procurement Baseline


N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole thioether class, specifically characterized by a 4-methylbenzylthio substituent at the oxadiazole 5-position and a benzamide moiety tethered via a methylene linker [1]. This compound is commercially available as a research-grade screening compound (≥90% purity) from Life Chemicals under catalog number F1885-0105 [2]. The 1,3,4-oxadiazole core is recognized for conferring metabolic stability, while the thioether linkage and substituted benzyl group modulate lipophilicity and target-binding interactions [1]. Although direct biological activity data for this specific compound (4-methyl positional isomer) remains absent from the peer-reviewed primary literature as of early 2026, its close positional isomer (2-methylbenzyl analog, compound 6e) has been quantitatively characterized as an alkaline phosphatase inhibitor, establishing the pharmacological relevance of this chemotype [3]. This evidence gap means procurement decisions must currently rely on class-level inference and structural differentiation from characterized analogs.

Why N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Cannot Be Interchanged with Close Analogs Without Quantitative Risk


Within the N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide series, the nature and position of the benzyl substituent profoundly modulate alkaline phosphatase inhibitory potency. Published data for the 2-methylbenzyl positional isomer (6e, IC50 = 8.34 μM), the unsubstituted benzyl analog (6b, IC50 = 1.72 μM), and the 4-acetylbenzyl analog (6i, IC50 = 0.42 μM) demonstrate a >19-fold activity range driven solely by benzyl ring substitution [1]. The target compound, bearing a 4-methylbenzylthio group, occupies a distinct and untested position within this SAR landscape. Substituting a procurement order for the structurally similar but biologically divergent 3-methylbenzyl isomer (CAS 941948-62-5) or 2-methylbenzyl isomer (6e) without confirmatory head-to-head data introduces an unquantifiable risk of potency loss, altered selectivity, or incompatible physicochemical properties for the intended assay system [1]. The absence of direct primary activity data for the 4-methyl isomer further amplifies the risk of generic substitution.

Quantitative Differentiation Evidence for N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-33-7)


Positional Isomer Differentiation: 4-Methylbenzyl vs. 2-Methylbenzyl Alkaline Phosphatase Inhibitory Potency

The target compound is the 4-methylbenzyl positional isomer of the characterized alkaline phosphatase inhibitor 6e (2-methylbenzyl analog). In the published series, the 2-methylbenzyl derivative 6e displayed an IC50 of 8.34 μM against alkaline phosphatase, representing a 4.8-fold potency loss relative to the unsubstituted benzyl analog 6b (IC50 = 1.72 μM) [1]. The position of the methyl group on the benzyl ring is therefore a critical potency determinant. No IC50 data exist for the 4-methyl isomer. However, the 2-methyl substitution introduced a steric effect that reduced activity; the 4-methyl isomer places the methyl group para to the thioether linkage, which may either alleviate the steric clash observed with 2-methyl or introduce alternative electronic effects that alter enzyme binding. Until experimentally resolved, the 4-methyl isomer must be considered a structurally and pharmacologically distinct entity within this SAR series, and its activity cannot be interpolated from either the 2-methyl (6e) or unsubstituted (6b) data points [1].

alkaline phosphatase inhibition structure-activity relationship positional isomer

Binding Affinity Landscape: Docking-Derived Binding Energies Across the N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Series

Molecular docking against alkaline phosphatase (PDB ID 1EW2) revealed that three compounds in the series—6c (2-chlorobenzyl), 6e (2-methylbenzyl), and 6i (4-acetylbenzyl)—achieved maximum binding interactions with binding energies of −8 kcal/mol, while the unsubstituted benzyl analog 6b and other derivatives showed weaker computed affinities [1]. The 4-methylbenzyl target compound was not included in the docking study. However, the observation that 6e (2-methyl) attained a top-tier binding score (−8 kcal/mol) while exhibiting only moderate experimental potency (IC50 = 8.34 μM) suggests that docking scores alone are insufficient to predict activity and that subtle substituent effects—including methyl group position—significantly influence the translation of binding pose to functional inhibition [1]. The 4-methyl isomer may engage the His265 residue differently than the 2-methyl isomer (which showed a 2.13 Å interaction via oxadiazole ring nitrogen), potentially altering both binding affinity and inhibitory efficacy [1].

molecular docking binding energy alkaline phosphatase in silico

Commercial Availability and Purity Specification Differentiation for Screening Library Procurement

The target compound is stocked by Life Chemicals (catalog F1885-0105) at ≥90% purity in multiple pack sizes (1 mg, 10 mg, 30 mg, 100 mg) with published pricing, making it directly procurable for screening campaigns [1]. In contrast, the 3-methylbenzyl positional isomer (CAS 941948-62-5) and the 2-methylbenzyl analog (6e) are not readily identifiable from major commercial screening vendors as pre-packaged, quality-controlled stock items with transparent purity specifications . For a laboratory initiating an alkaline phosphatase inhibitor screening program based on the Iqbal et al. (2019) SAR framework, the immediate availability of the 4-methyl isomer as a characterized, purchasable screening entity eliminates the need for custom synthesis, which would introduce additional lead time, cost, and purity validation requirements [1].

screening compound purity commercial availability procurement

High-Value Application Scenarios for N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-33-7)


Medicinal Chemistry SAR Expansion: Completing the Methyl-Benzyl Positional Scan for Alkaline Phosphatase Inhibition

The published Iqbal et al. (2019) study characterized the 2-methylbenzyl analog (6e, IC50 = 8.34 μM) but left the 4-methyl positional isomer untested [1]. Procuring the target compound enables the completion of a systematic methyl group positional scan (2-methyl, 3-methyl, 4-methyl) on the benzylthio moiety, which is essential for establishing a comprehensive SAR model for alkaline phosphatase inhibition in this oxadiazole chemotype. This compound serves as the critical missing data point for understanding whether para-substitution restores potency lost with ortho-substitution.

Targeted Screening Library Design for Phosphatase-Focused Drug Discovery Programs

Compounds within the N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide series have demonstrated target engagement with alkaline phosphatase (PDB 1EW2), with top analogs achieving −8 kcal/mol docking scores [1]. The 4-methylbenzyl derivative is commercially available as a pre-packaged screening compound [2]. It can be immediately incorporated into phosphatase-focused screening libraries alongside characterized analogs (6b, 6c, 6e, 6i) to enable comparative biochemical profiling and selectivity assessment across alkaline phosphatase isozymes.

Computational Chemistry Validation: Prospective Docking and Free Energy Perturbation (FEP) Studies

The existing docking dataset for analogs 6c, 6e, and 6i (binding energy −8 kcal/mol) provides a training set for computational models [1]. The 4-methyl isomer represents a prospective validation compound: computational predictions of its binding pose and affinity to alkaline phosphatase can be compared against experimental IC50 values once generated, serving as a benchmark for the predictive accuracy of docking and FEP methodologies applied to 1,3,4-oxadiazole thioether scaffolds.

Procurement Risk Mitigation for Academic and Industrial Screening Consortia

The 3-methylbenzyl isomer (CAS 941948-62-5) and 2-methylbenzyl analog (6e) lack transparent, quality-controlled commercial sourcing equivalent to the Life Chemicals F1885-0105 listing [2]. For screening consortia requiring rapid compound acquisition with documented purity (≥90%) and batch traceability, the target compound is the only isomer in this series with a clearly defined, purchasable supply chain, reducing procurement risk and enabling reproducible inter-laboratory studies [2].

Quote Request

Request a Quote for N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.